molecular formula C17H15NO2S B3163672 [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol CAS No. 885279-89-0

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol

Cat. No. B3163672
CAS RN: 885279-89-0
M. Wt: 297.4 g/mol
InChI Key: CFEIMXRFSVCJMO-UHFFFAOYSA-N
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Description

“[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol” is a chemical compound with the molecular formula C17H15NO2S and a molecular weight of 297.37 . It is a main product of BOC Sciences . The IUPAC name for this compound is [2- (4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a benzyloxy group attached to the phenyl ring .

Scientific Research Applications

MAO-B Inhibition for Parkinson’s Disease Treatment

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol: derivatives have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson’s disease (PD). Notably, compound 3h exhibited potent and selective MAO-B inhibitory activity (IC50 = 0.062 µM). Its competitive and reversible inhibitory mode makes it promising for further PD drug development. Additionally, 3h demonstrated excellent anti-oxidative effects, metal chelating ability, appropriate blood-brain barrier (BBB) permeability, neuroprotective effects, and anti-neuroinflammatory properties .

Anticancer Activity

Compound 6f , derived from [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol , inhibits EGFR kinase (at 2.05 µM concentration) and displays potent antiproliferative effects against the A549 cancer cell line (IC50 = 5.6 µM). Furthermore, it induces apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .

Phosphine Oxide Synthesis

4-(Benzyloxy)phenol, a precursor to [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol , has been employed in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide. This compound finds utility in various chemical reactions and material science applications .

Tubulin Polymerization Inhibition

Conjugates of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol derivatives were evaluated for tubulin polymerization inhibitory activity. Some of these compounds showed promising results against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .

Novel 1,3,4-Oxadiazoles Derivatives

Researchers have synthesized new 2,5-disubstituted 1,3,4-oxadiazoles derivatives, incorporating the (benzyloxy)phenyl group. These compounds exhibit diverse properties and may find applications in various fields .

Future Directions

The future directions for “[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol” could involve further exploration of its potential biological activities. For instance, similar compounds have shown a wide range of biological activities, suggesting that “[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol” may also have potential applications in medicinal chemistry .

properties

IUPAC Name

[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEIMXRFSVCJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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